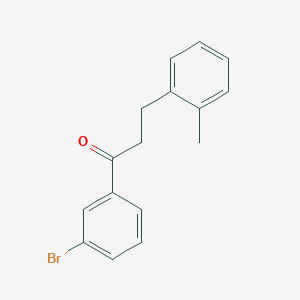![molecular formula C6H10O2S B1293015 [(Cyclopropylmethyl)thio]acetic acid CAS No. 959241-50-0](/img/structure/B1293015.png)
[(Cyclopropylmethyl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(Cyclopropylmethyl)thio]acetic acid is a compound that can be associated with a variety of chemical reactions and has potential applications in medicinal chemistry. The compound is related to cyclopropylideneacetic acids and their derivatives, which have been studied for their reactivity and potential use in synthesizing various heterocyclic structures .
Synthesis Analysis
The synthesis of compounds related to [(cyclopropylmethyl)thio]acetic acid often involves cyclization reactions. For instance, cyclopropylideneacetic acids can undergo CuX(2)-mediated cyclization to form 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones . Additionally, acetic acid-mediated regioselective [3 + 3] cycloaddition has been used to synthesize tetrahydrothiopyranols from substituted cyclopropane-1,1-dicarbonitriles . These methods highlight the versatility of cyclopropyl-containing compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of [(cyclopropylmethyl)thio]acetic acid derivatives is characterized by the presence of a cyclopropyl group, which can impart significant strain and reactivity to the molecule. For example, cyclopropenylmethyl acetates have been studied for their gold-catalyzed reactivity, leading to stereoselective rearrangement and the formation of Z-acetoxydienes . The strained nature of the cyclopropyl group can facilitate such rearrangements.
Chemical Reactions Analysis
Chemical reactions involving [(cyclopropylmethyl)thio]acetic acid derivatives are diverse. Thioesters of (methylenecyclopropyl)acetic acid can undergo reactions with lithium diisopropylamide, leading to different products depending on the specific substrate used . Additionally, acetic acid-catalyzed (3 + 2) cyclization reactions have been employed to synthesize dihydropyrazoles from dicyanocyclopropanes . These reactions demonstrate the reactivity of cyclopropyl-containing compounds in forming new bonds and complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of [(cyclopropylmethyl)thio]acetic acid and its derivatives are influenced by the cyclopropyl group. This group can affect the acidity, stability, and overall reactivity of the molecule. While specific data on the physical properties of [(cyclopropylmethyl)thio]acetic acid itself are not provided, related compounds have been synthesized and tested for their antiinflammatory and analgesic activities, indicating potential pharmacological applications . The reactivity of these compounds is also highlighted by their ability to undergo various transformations, such as the synthesis of cyclopropenones and their acetals .
Scientific Research Applications
Environmental Impact of Artificial Sweeteners
A study on artificial sweeteners in the environment, including compounds like acetic acid, highlights their classification as emerging contaminants. These substances have been detected in wastewater treatment plants and have implications for water quality and ecosystem health. The research suggests acetic acid's potential as a marker for tracking wastewater contamination in water sources (Lange, Scheurer, & Brauch, 2012).
Biotechnological and Biomedical Applications
The role of acetic acid in inducing cell death in yeasts has been studied, illustrating its impact on microbial physiology and potential applications in controlling fermentation processes and in biotechnology for cell regulation (Chaves et al., 2021).
Wastewater Treatment
Research on peracetic acid, related to acetic acid, in wastewater treatment discusses its effectiveness as a disinfectant. The study details its advantages, including the absence of toxic by-products and the potential for cost reduction with increased production. This indicates the relevance of acetic acid derivatives in environmental management and industrial applications (Kitis, 2004).
Agricultural and Food Industry
A comprehensive review of acetic acid bacteria (AAB) explores their significance in the production of vinegar and fermented beverages. It discusses the physiology of AAB, their role in oxidative fermentation, and their biotechnological applications, including the production of vitamin C, highlighting their importance in food science and industry (Lynch et al., 2019).
Industrial Applications
The utility of organic acids, including acetic acid, in acidizing operations for enhancing oil and gas recovery is reviewed. It outlines the benefits and limitations of organic acids in comparison to traditional hydrochloric acid treatments, emphasizing their role in improving the efficiency of energy resource extraction (Alhamad et al., 2020).
properties
IUPAC Name |
2-(cyclopropylmethylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSTLLOVSMZMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649220 |
Source


|
| Record name | [(Cyclopropylmethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyclopropylmethyl)thio]acetic acid | |
CAS RN |
959241-50-0 |
Source


|
| Record name | [(Cyclopropylmethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

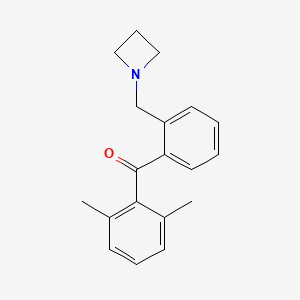

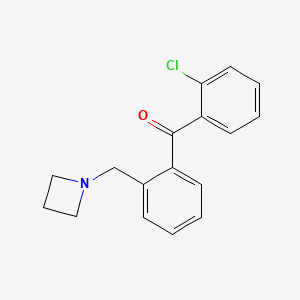
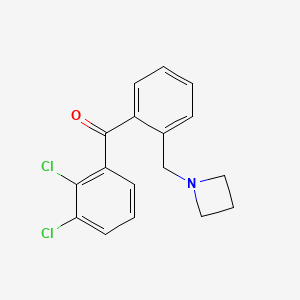

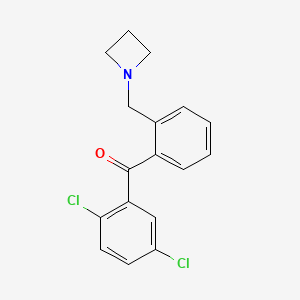

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)


